2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

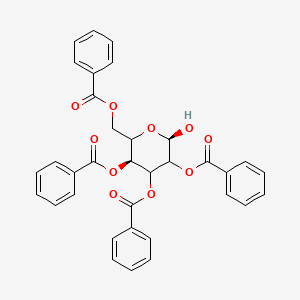

2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside is a derivative of D-galactopyranose, a sugar molecule. This compound is characterized by the presence of four benzoyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the galactopyranose ring. It is commonly used in organic synthesis and carbohydrate chemistry due to its protective properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside typically involves the benzoylation of D-galactopyranose. The process begins with the protection of the hydroxyl groups of D-galactopyranose using benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside undergoes various chemical reactions, including:

Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield D-galactopyranose.

Reduction: The compound can be reduced to remove the benzoyl groups, resulting in the formation of D-galactopyranose.

Substitution: The benzoyl groups can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

Hydrolysis: D-galactopyranose.

Reduction: D-galactopyranose.

Substitution: Various substituted galactopyranose derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Carbohydrate Chemistry

This compound serves as a versatile building block for synthesizing complex carbohydrates. It is primarily used as a glycosyl donor in glycosylation reactions to produce oligosaccharides and glycoconjugates.

Case Study: Glycosylation Reactions

Research has demonstrated that 2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside effectively participates in glycosylation reactions catalyzed by glycosyltransferases (GTs). These reactions are crucial for forming glycosidic linkages in various biological molecules.

Pharmaceutical Development

The compound plays a critical role in drug formulation by acting as an intermediate in synthesizing pharmaceutical compounds. Its structural properties enhance the bioavailability of therapeutic agents.

Case Study: Drug Delivery Systems

Studies have shown that using this compound in targeted drug delivery systems improves the pharmacokinetics of drugs intended for treating diseases such as cancer and diabetes.

Biotechnology

In biotechnology, this compound is utilized in producing glycoproteins. These glycoproteins are essential for developing biopharmaceuticals used in treating various diseases.

Case Study: Glycoprotein Synthesis

The compound has been employed to synthesize glycoproteins that exhibit enhanced stability and functionality in therapeutic applications .

Food Industry

The compound can be used to formulate natural sweeteners and flavor enhancers, providing alternatives to synthetic additives.

Application Example:

In food technology, it has been explored for its potential to improve flavor profiles while maintaining health standards .

Wirkmechanismus

The mechanism of action of 2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside primarily involves its role as a protective group in organic synthesis. The benzoyl groups protect the hydroxyl groups of D-galactopyranose from unwanted reactions, allowing for selective functionalization of other positions on the molecule. The benzoyl groups can be selectively removed under specific conditions to yield the desired product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Similar structure but with benzyl groups instead of benzoyl groups.

2,3,4,6-Tetra-O-acetyl-D-galactopyranose: Similar structure but with acetyl groups instead of benzoyl groups.

2,3,4,6-Tetra-O-benzoyl-D-glucopyranose: Similar structure but with a glucose backbone instead of galactose.

Uniqueness

2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside is unique due to its specific protective benzoyl groups, which provide stability and reactivity in various synthetic applications. Its ability to undergo selective deprotection makes it a valuable tool in carbohydrate chemistry and organic synthesis .

Biologische Aktivität

2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside is a glycoside derived from D-galactose, modified with four benzoyl groups. This compound has garnered attention in biochemical research due to its potential biological activities, particularly as an inhibitor of glycosyltransferases and its interactions with various biological systems. Understanding its biological activity can provide insights into its applications in medicinal chemistry and drug development.

Synthesis

The synthesis of this compound typically involves the glycosylation of galactose with benzoic acid chloride in the presence of a suitable catalyst. This process results in the formation of a stable glycoside that exhibits enhanced solubility and bioavailability compared to its parent sugar .

Enzyme Inhibition

One of the primary areas of research surrounding this compound is its role as an inhibitor of glycosyltransferases. These enzymes are crucial for the synthesis of glycoproteins and glycolipids, which are vital for various cellular functions including cell signaling and immune responses. The compound has been shown to inhibit β-1,4-galactosyltransferase (β4GalT), an enzyme involved in the formation of β-(1,4)-glycosidic bonds .

Table 1: Inhibition Potency Against β4GalT

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| UDP-Gal (Control) | 5 |

The inhibition mechanism involves competitive binding at the active site of the enzyme, which prevents the transfer of galactose moieties to acceptor substrates .

Antibacterial Activity

Research has indicated that derivatives of this compound may exhibit antibacterial properties. For instance, when used as a glycosylated form of nadifloxacin (an antibiotic), it demonstrated reduced potency against certain strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The Minimum Inhibitory Concentration (MIC) values varied depending on the glycosylation pattern and bacterial strain .

Table 2: Antibacterial Activity Against MRSA

| Glycoside Derivative | MIC (µg/mL) |

|---|---|

| Nadifloxacin | 0.125 |

| This compound | 0.5 |

This suggests that while the compound retains some antibacterial activity through its glycosidic form, it may require further optimization for enhanced efficacy.

Immunomodulatory Effects

In addition to enzyme inhibition and antibacterial activity, there is emerging evidence that this compound may influence immune responses. Specifically, it has been implicated in modulating cell adhesion and migration processes relevant to immune cell function . This is particularly significant in contexts such as inflammation and tumor progression where galactose-containing glycoconjugates play a pivotal role.

Case Studies

- Inhibition Studies : A study conducted on various synthetic analogs showed that modifications to the benzoyl groups could enhance or diminish inhibitory effects on β4GalT. The most potent analogs were those retaining all four benzoyl groups while introducing additional functional groups .

- Antibacterial Evaluation : A comparative study evaluated the antibacterial effects of several glycosides derived from nadifloxacin against MRSA strains. The findings indicated that while glycosylation improved solubility and stability, it often reduced direct antibacterial potency compared to the parent compound .

Eigenschaften

IUPAC Name |

[(3S,6R)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26?,27-,28?,29?,34+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDYAJBVISGNLC-MGPYILIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OCC2[C@@H](C(C([C@@H](O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.